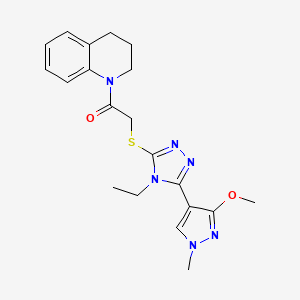

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

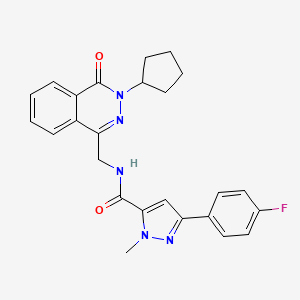

The compound "2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" is a complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex pyridine derivatives often involves multi-step reactions that may include the formation of glycosyl triflates, as seen in the research involving the conversion of thioglycosides to glycosides using 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf2O) . Additionally, the synthesis of related compounds, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, involves a three-component reaction using starting materials like malononitrile, an aldehyde, and piperidine . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the structure of a related compound was determined using IR, NMR, UV spectra, and X-ray diffraction methods . Density Functional Theory (DFT) calculations can provide additional insights into the vibrational assignments, chemical shifts, and molecular orbital energies . These techniques could be applied to analyze the molecular structure of "this compound" to understand its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of functional groups such as sulfonyl and trifluoromethyl groups. The sulfonyl group can participate in nucleophilic addition reactions, as seen in the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the reactivity of the pyridine ring . Understanding these functional groups' reactivity can help predict the chemical reactions that "this compound" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For example, the solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied to understand its potential as an antineoplastic agent . The presence of sulfonyl and trifluoromethyl groups in the target compound suggests that it may have unique solubility, stability, and reactivity characteristics that could be explored for various applications. The compound's physical properties, such as melting point, boiling point, and solubility, would need to be empirically determined to facilitate its use in practical applications.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Research has shown that sulfonamides, including structures similar to the queried compound, serve as novel terminators of cationic cyclisations. These reactions are crucial for forming pyrrolidines and piperidines, indicating the compound's relevance in synthesizing complex polycyclic systems (Haskins & Knight, 2002). Additionally, piperidine derivatives have been investigated for their corrosion inhibition properties on iron, linking the compound's structure to potential applications in material science (Kaya et al., 2016).

Medicinal Chemistry

In medicinal chemistry, compounds with a piperidine structure have been synthesized for various applications. For example, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives through specific reactions demonstrates the compound's potential in drug development (Ruano, Alemán, & Cid, 2006). Another study detailed the preparation of 5-alkyl-2-(p-tolylsulfonyl)pyridines via cyano [4+2] cycloaddition, showcasing the synthetic versatility of related compounds (Rüffer & Breitmaier, 1989).

Pharmacological Characterization

Research on κ-opioid receptor antagonists has identified compounds with structures containing piperidine and pyridine moieties. These studies underscore the pharmacological significance of such compounds, suggesting their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Material Science and Thermal Properties

Compounds with piperidine and pyridine structures have also been characterized for their thermal, optical, and structural properties. A specific study synthesized a compound through a substitution reaction and analyzed its characteristics using various spectroscopic techniques, revealing its stability and potential application in materials science (Karthik et al., 2021).

Propriétés

IUPAC Name |

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-4-15(21-10-12)25-13-5-8-22(9-6-13)26(23,24)14-2-1-7-20-11-14/h1-4,7,10-11,13H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIZOBXAEDRTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

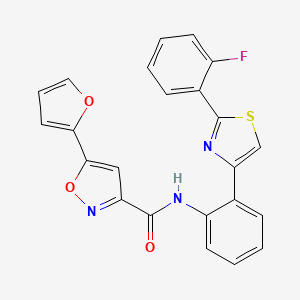

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

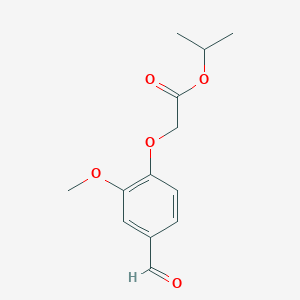

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

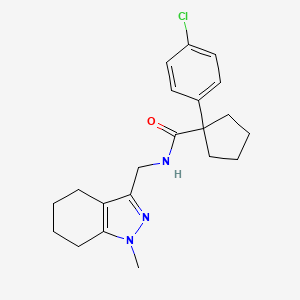

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)